2-Chloroethyl-S-carbamoylcysteine
Description
2-Chloroethyl-S-carbamoylcysteine is a cysteine derivative characterized by a carbamoyl group linked to the sulfur atom of cysteine and a 2-chloroethyl substituent. This compound combines the reactive chloroethyl group—known for alkylating properties—with the cysteine backbone, which is critical in redox biology and detoxification pathways.
Properties
CAS No. |
53330-03-3 |
|---|---|
Molecular Formula |
C6H11ClN2O3S |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
2-chloroethylcarbamoyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C6H11ClN2O3S/c7-1-2-9-6(11)12-5(10)4(8)3-13/h4,13H,1-3,8H2,(H,9,11)/t4-/m0/s1 |
InChI Key |
PTUKOCIKULGCDK-BYPYZUCNSA-N |
SMILES |
C(CCl)NC(=O)OC(=O)C(CS)N |
Isomeric SMILES |
C(CCl)NC(=O)OC(=O)[C@H](CS)N |
Canonical SMILES |
C(CCl)NC(=O)OC(=O)C(CS)N |
Synonyms |
S-(N-(2-chloroethyl)carbamoyl)cysteine SNCC-Cys |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cysteine Derivatives with Modified Side Chains
(a) N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine
- Structure : Features a thiocarbamoyl group attached to cysteine’s sulfur, with a phenyl-ethyl substituent.
- Instead, the phenyl group may enhance lipophilicity, influencing membrane permeability .
- CAS : 72679-47-1 (HR101533).
(b) (S)-2-Methylcysteine Hydrochloride
- Structure : A methyl group replaces the chloroethyl substituent on cysteine.
- Key Differences : The methyl group reduces electrophilicity, making it less reactive but more stable. Research highlights its role in ameliorating oxidative stress, suggesting that substituent modifications directly impact biological activity .
- CAS : 52950-19-3.
(c) N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine
- Structure : Contains a methylcarbamoyl group on cysteine’s sulfur.
- Key Differences: The acetylated amino group and methylcarbamoyl substituent enhance metabolic stability compared to the chloroethyl variant, which may exhibit higher toxicity due to alkylation .
Chloroethyl-Containing Compounds
(a) 2-Chloro-N,N-dimethylethanamine
- Structure : A chloroethyl group attached to a dimethylamine.
- Key Differences : Unlike 2-chloroethyl-S-carbamoylcysteine, this compound lacks the cysteine backbone, making it more reactive as a standalone alkylating agent. It is used in synthetic chemistry for nucleophilic substitutions .
- CAS : 107-99-3.
(b) Bis(2-chloroethyl)ethylamine
- Structure : Two chloroethyl groups bound to an ethylamine.
- Such compounds are historically associated with vesicant toxicity .
- CAS : (538-07-8)-E[2-14C].
Comparative Data Table
Research Findings and Implications
- Reactivity : The chloroethyl group in this compound may confer alkylating properties, similar to chloroethylamines like 2-Chloro-N,N-dimethylethanamine. However, the cysteine backbone could mitigate toxicity by facilitating glutathione conjugation .
- Biological Activity: S-Methylcysteine derivatives (e.g., (S)-2-Methylcysteine Hydrochloride) demonstrate antioxidant effects, suggesting that substituent choice (methyl vs.
- Stability : N-Acetylated cysteine analogs show enhanced metabolic stability, whereas chloroethyl groups may increase susceptibility to hydrolysis or nucleophilic attack .
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